Superior 5-HT2A Binding Affinity vs. DOB and 2C-B
(±)-Bromo-DragonFLY demonstrates a remarkably higher affinity for the human 5-HT2A receptor (Ki = 0.04 nM) compared to its non-rigid analog 2,5-dimethoxy-4-bromoamphetamine (DOB, Ki = 0.6 nM) and the phenethylamine 2C-B (Ki = 34 nM). This represents a 15-fold greater affinity than DOB and an 850-fold greater affinity than 2C-B [1][2][3].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.04 nM |
| Comparator Or Baseline | DOB: Ki = 0.6 nM; 2C-B: Ki = 34 nM |
| Quantified Difference | 15-fold higher affinity vs. DOB; 850-fold higher affinity vs. 2C-B |
| Conditions | Radioligand displacement assay using [125I]DOI or [3H]ketanserin at human cloned 5-HT2A receptors. |
Why This Matters
For researchers investigating the 5-HT2A receptor, (±)-Bromo-DragonFLY's sub-nanomolar affinity allows for the study of high-potency agonism that cannot be achieved with traditional phenethylamine tool compounds like 2C-B.
- [1] Parker MA, Marona-Lewicka D, Lucaites VL, Nelson DL, Nichols DE. A novel (benzodifuranyl)aminoalkane with extremely potent activity at the 5-HT2A receptor. J Med Chem. 1998 Dec 17;41(26):5148-9. View Source
- [2] Halberstadt AL, Geyer MA. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology (Berl). 2013 Jun;227(4):727-39. (Data referenced for DOB Ki = 0.6 nM). View Source
- [3] Nelson DL, Lucaites VL, Wainscott DB, Glennon RA. Comparisons of hallucinogenic phenylisopropylamine binding affinities at cloned human 5-HT2A, 5-HT2B and 5-HT2C receptors. Naunyn Schmiedebergs Arch Pharmacol. 1999 Jan;359(1):1-6. (Data referenced for 2C-B Ki = 34 nM). View Source
